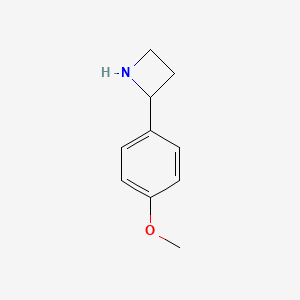
2-(4-甲氧基苯基)氮杂环丁烷
描述
2-(4-Methoxyphenyl)azetidine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its IUPAC name, 2-(4-methoxyphenyl)azetidine .
Synthesis Analysis
The synthesis of azetidines, including 2-(4-Methoxyphenyl)azetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 2-(4-Methoxyphenyl)azetidine is 1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 . The structure of this compound has been determined using X-Ray crystal structure determination .Chemical Reactions Analysis
Azetidines, including 2-(4-Methoxyphenyl)azetidine, are involved in [2+2] photocycloaddition reactions . These reactions represent a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)azetidine has a molecular weight of 163.22 . Its physical and chemical properties can be found in databases like PubChem and Sigma-Aldrich .科学研究应用
抗癌潜力
2-(4-甲氧基苯基)氮杂环丁烷及其衍生物已显示出作为抗癌剂的潜力。特别是,某些带有 3-(4-甲氧基苯基)氮杂环丁烷部分的硫脲化合物已被设计和合成,以抑制参与肿瘤生长和血管生成的受体 VEGFR-2。这些化合物对包括肺癌、前列腺癌、乳腺癌、肝癌、结肠癌、卵巢癌、皮肤癌、脑癌和肾癌在内的各种人类癌细胞系表现出显着的体外抗癌活性。特别是一种化合物在某些细胞系中显示出比标准药物多柔比星更强的效力。药效团特征和分子对接研究证实了这些化合物作为 VEGFR-2 抑制剂的潜力,并且计算机 ADMET 预测表明具有良好的类药物特性、低的不良反应和毒性。此外,对活性最高的化合物进行了密度泛函理论 (DFT) 研究,通过 VEGFR-2 抑制突出了它们有希望的抗癌潜力 (Parmar 等人,2021)。
抗氧化活性
氮杂环丁烷衍生物,包括与 2-(4-甲氧基苯基)氮杂环丁烷相关的衍生物,已被合成并评估其体外抗氧化活性。与抗坏血酸相比,源自苯基脲衍生物的席夫碱和氮杂环丁烷显示出中等到显着的抗氧化作用,表明它们作为医学和化学上重要的分子的潜力 (Nagavolu 等人,2017)。
靶向微管蛋白的抗肿瘤剂
一些氮杂环丁烷衍生物,特别是 3-苯氧基-1,4-二芳基氮杂环丁烷-2-酮,因其抗增殖特性和作为靶向微管蛋白的抗肿瘤剂的潜力而受到研究。该类化合物已显示出对乳腺癌细胞的有效活性,抑制微管蛋白聚合,破坏微管结构,并诱导癌细胞凋亡和 G2/M 阻滞。这些发现表明氮杂环丁烷衍生物作为抗癌剂的治疗潜力 (Greene 等人,2016)。
作用机制
Target of Action
Azetidines, the class of compounds to which 2-(4-methoxyphenyl)azetidine belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as building blocks for polyamines, which have many applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be involved in the synthesis of polyamines . Polyamines are involved in various biochemical pathways and have downstream effects such as antibacterial and antimicrobial activity, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Pharmacokinetics
Azetidines are known to have improved pharmacokinetic properties when incorporated into pharmaceutically relevant scaffolds .
Result of Action
Azetidines are known to have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation, materials templating, and non-viral gene transfection .
Action Environment
The reactivity of azetidines, including 2-(4-methoxyphenyl)azetidine, can be triggered under appropriate reaction conditions .
安全和危害
未来方向
Azetidines, including 2-(4-Methoxyphenyl)azetidine, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry .
生化分析
Biochemical Properties
2-(4-Methoxyphenyl)azetidine plays a crucial role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. The ring strain in 2-(4-Methoxyphenyl)azetidine facilitates its interaction with nucleophiles, leading to the formation of stable adducts. This compound has been shown to interact with enzymes involved in polymerization processes, such as those responsible for the synthesis of polyamines . Additionally, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates .
Cellular Effects
2-(4-Methoxyphenyl)azetidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can enhance the O-GlcNAcylation of mitochondrial proteins, which is a pro-survival pathway . This modification can lead to increased cell survival and improved cellular function under stress conditions. Furthermore, 2-(4-Methoxyphenyl)azetidine has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(4-Methoxyphenyl)azetidine involves its interaction with biomolecules at the molecular level. The compound can undergo nucleophilic addition reactions, leading to the formation of stable adducts with enzymes and proteins . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 2-(4-Methoxyphenyl)azetidine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)azetidine can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that 2-(4-Methoxyphenyl)azetidine can have sustained effects on cellular function, particularly in terms of enhancing cell survival and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)azetidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and improve metabolic activity . At higher doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
2-(4-Methoxyphenyl)azetidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active intermediates . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, 2-(4-Methoxyphenyl)azetidine can modulate the activity of enzymes involved in key metabolic pathways, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)azetidine is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its biochemical activity and effectiveness in various cellular processes .
Subcellular Localization
2-(4-Methoxyphenyl)azetidine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s activity and function, allowing it to exert its biochemical effects in a targeted manner .
属性
IUPAC Name |
2-(4-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQFXJWMOUDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



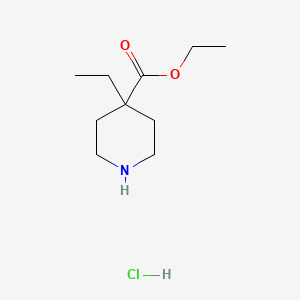
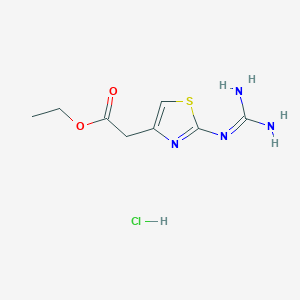
![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)
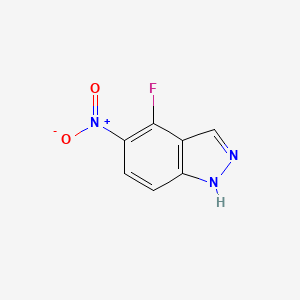
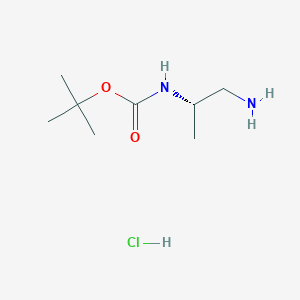
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
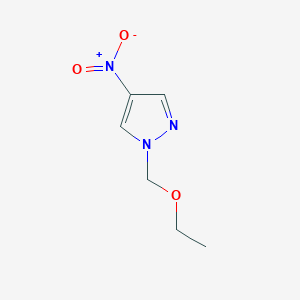
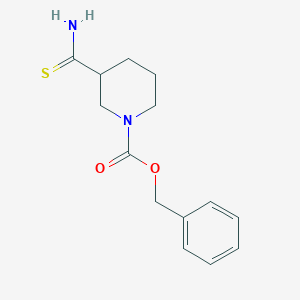

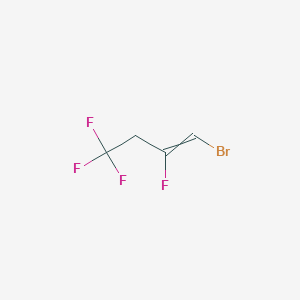
![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)
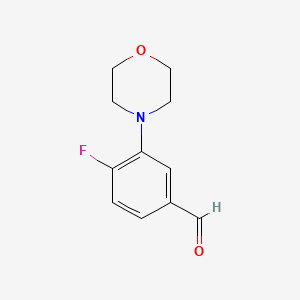
![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)
